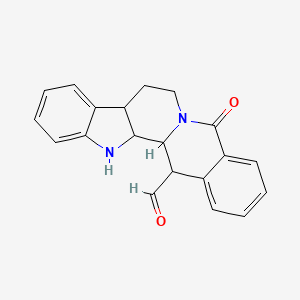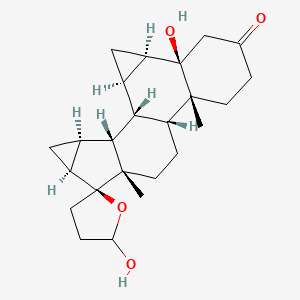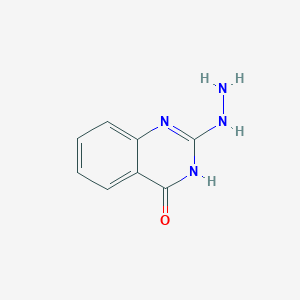
2-Hydrazinoquinazolin-4(3H)-one
Vue d'ensemble
Description
2-Hydrazinoquinazolin-4(3H)-one is a chemical compound with the CAS Number: 59342-31-3 . It has a molecular weight of 176.18 .
Synthesis Analysis
The synthesis of 2-Hydrazinoquinazolin-4(3H)-one involves a multistep process from various primary amines . In one study, a series of novel 2-(3-substituted-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-diones were synthesized by the reaction of 3-(substituted)-2-hydrazino-quinazoline-4(3H)-ones with phthalic anhydride .Molecular Structure Analysis
The IUPAC name of 2-Hydrazinoquinazolin-4(3H)-one is 2-hydrazino-4(1H)-quinazolinone . The InChI Code is 1S/C8H8N4O/c9-12-8-10-6-4-2-1-3-5(6)7(13)11-8/h1-4H,9H2,(H2,10,11,12,13) .Chemical Reactions Analysis
In a study, 2-Hydrazinoquinazolin-4(3H)-one was used as a starting material to synthesize a series of novel compounds. The reaction involved 3-(substituted)-2-hydrazino-quinazoline-4(3H)-ones with phthalic anhydride . In another study, 3-cyclohexyl-2-hydrazino quinazolin-4(3H)-one was reacted with a variety of aldehydes and ketones .Physical And Chemical Properties Analysis
2-Hydrazinoquinazolin-4(3H)-one is a solid substance . It has a molecular weight of 176.18 .Applications De Recherche Scientifique
Anti-Asthmatic and Anti-Allergic Activity
The compound has been studied for its potential anti-asthmatic and anti-allergic activity . The study used the PASS program for computer prediction of the biological activity of 1-Ar-4-R- [1,2,4]triazolo [4,3-a] quinazolin-5 (4H)-ones, which allowed to identify the types of the biological activity of the compounds studied and sort out the most promising compounds with potential anti-asthmatic and anti-allergic activity .
Acute Toxicity Prediction
The GUSAR software was used to predict the acute toxicity of 1-Ar-4-R- [1,2,4]triazolo [4,3-a]quinazolin-5 (4H)-ones . This allowed the researchers to classify them as slightly toxic (toxicity class 4) or practically non-toxic (toxicity class 5) substances .
Synthesis of Promising Compounds
The synthesis of the most promising compounds studied in silico for biological activity and acute toxicity has been conducted by interaction of the corresponding 2-hydrazinoquinazolin-4 (3H)-ones with imidazolides of aromatic acids, or with aromatic aldehydes followed by oxidation in the presence of FeCl3 .
Antineurotic Activity
The PASS program computer prediction of the biological activity of 4-aryl-5-oxo-4,5-dihydro [1,2,4]triazolo [4,3-a]quinazoline-8-carboxamides has allowed identifying the types of activity of studied compounds and sorting out the leaders with potential antineurotic activity .
Treatment for Male Reproductive and Erectile Dysfunction
The compounds are perspective for male reproductive and erectile dysfunction treatment . This is based on the computer prediction of the biological activity of 4-aryl-5-oxo-4,5-dihydro [1,2,4]triazolo [4,3-a]quinazoline-8-carboxamides .
Synthesis of 4-aryl-5-oxo-4,5-dihydro [1,2,4]triazolo [4,3-a]quinazoline-8-carboxamides
The synthesis of 4-aryl-5-oxo-4,5-dihydro [1,2,4]triazolo [4,3-a]quinazoline-8-carboxamides has been conducted starting from corresponding methyl 3-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylates, which were converted into corresponding 3-aryl-2-hydrazino-4-oxo-3,4-dihydroquinazoline-7-carbohydrazides by treatment with hydrazine hydrate .
Mécanisme D'action
While the exact mechanism of action of 2-Hydrazinoquinazolin-4(3H)-one is not specified in the search results, one of its derivatives, 2-(3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-dione (QCT7), has shown potent antibacterial activity against E. coli, and S. aureus . It also exhibited antitubercular activity and anti-HIV activity .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-hydrazinyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-12-8-10-6-4-2-1-3-5(6)7(13)11-8/h1-4H,9H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFYYWZQWKEOOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinoquinazolin-4(3H)-one | |
CAS RN |
59342-31-3 | |
| Record name | 2-hydrazinyl-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main reaction pathway of 2-Hydrazinoquinazolin-4(3H)-one with acetylacetone?
A1: Contrary to expectations, the reaction of 2-Hydrazinoquinazolin-4(3H)-one with acetylacetone primarily yields 1-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones rather than the anticipated 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinazolin-4(3H)-ones. This unexpected cyclization reaction highlights the unique reactivity of the hydrazine moiety within the quinazolinone scaffold. []
Q2: Can the reaction pathway be modified to yield pyrazole derivatives instead?
A2: Yes, research indicates that specific reaction conditions can alter the reaction pathway. For instance, when a 7-hydrazinocarbonyl group is present in the quinazolin-4(3H)-one structure, reaction with acetylacetone leads to the formation of the desired pyrazole derivative. This pyrazole group can be further modified, for example, by replacing it with an amine through amide formation. []
Q3: Have any computational studies been conducted to predict the biological activity of 1-Ar-4-R-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones derived from 2-Hydrazinoquinazolin-4(3H)-one?
A3: Yes, the PASS software has been employed to predict the biological activity of 1-Ar-4-R-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones. This analysis identified promising anti-asthmatic and anti-allergic activities for these compounds. Additionally, the GUSAR software predicted low acute toxicity for these derivatives, categorizing them as slightly toxic (class 4) or practically non-toxic (class 5) substances. []
Q4: Can 2-Hydrazinoquinazolin-4(3H)-one react with molecules other than acetylacetone to form triazoloquinazolinone derivatives?
A4: Research demonstrates that 2-Hydrazinoquinazolin-4(3H)-ones can react with imidazolides of aromatic acids or aromatic aldehydes, followed by oxidation with FeCl3, to yield the desired 1-Ar-4-R-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones. These synthetic routes provide flexibility in introducing diverse substituents on the triazoloquinazolinone core. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



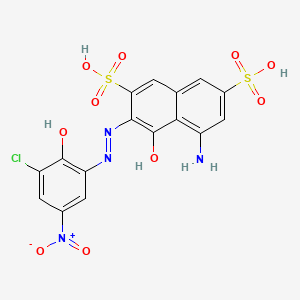
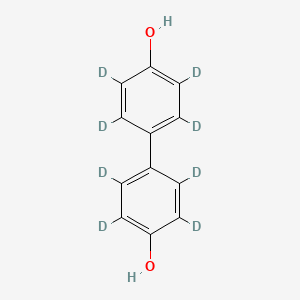
![N-Benzylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1450703.png)
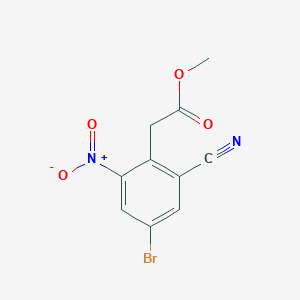
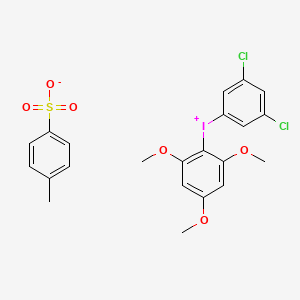
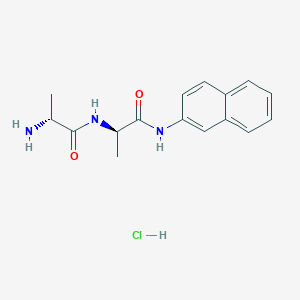
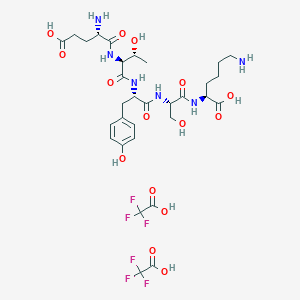
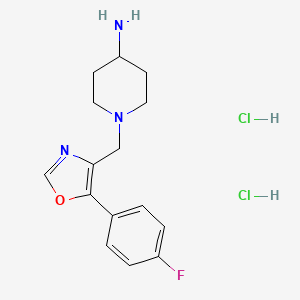
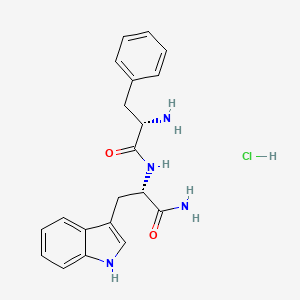
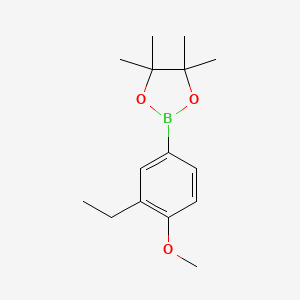
![1-(Bicyclo[1.1.1]pentan-1-yl)piperazine](/img/structure/B1450715.png)

